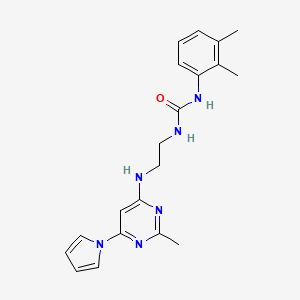![molecular formula C21H19N5O4 B2829416 2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide CAS No. 1251621-32-5](/img/structure/B2829416.png)
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19N5O4 and its molecular weight is 405.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been investigated for their interaction with human 11β-hydroxysteroid dehydrogenase-type 1 and P38 α mitogen-activated (MAP) kinase . These targets play crucial roles in various biological processes, including inflammation and stress response.
Mode of Action
Some compounds in the same class have been found to intercalate dna , which can disrupt the normal functioning of cells and lead to cell death. This mechanism is often exploited in the development of anticancer drugs.
Biochemical Pathways
It’s worth noting that the inhibition of 11β-hydroxysteroid dehydrogenase-type 1 and p38 α map kinase can affect a variety of biochemical pathways, including those involved in inflammation, stress response, and cell proliferation .
Result of Action
Similar compounds have shown antiproliferative activities against various human cancer cell lines .
Properties
IUPAC Name |
2-[8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-14-5-3-6-15(11-14)23-18(27)13-26-21(28)25-10-9-22-20(19(25)24-26)30-17-8-4-7-16(12-17)29-2/h3-12H,13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNHBTDDWIVNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)OC4=CC=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide](/img/structure/B2829334.png)


![2-((3-Chloro-2-methylphenyl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2829339.png)


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2829343.png)
![2-(12-ethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetic acid](/img/structure/B2829346.png)
![2-Azaspiro[3.4]octan-5-one;2,2,2-trifluoroacetic acid](/img/structure/B2829348.png)
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-morpholinobenzamide](/img/structure/B2829350.png)
![8-(sec-butyl)-3-(2-chlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2829351.png)
![7-iodo-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2829352.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2829353.png)
